molecular formula C7H8N2OS B6230438 2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile CAS No. 2138201-11-1

2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile

Cat. No.: B6230438
CAS No.: 2138201-11-1
M. Wt: 168.22 g/mol
InChI Key: OSNCLCAVXTXEAD-UHFFFAOYSA-N
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Description

2-(4-Methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile (chemical formula: C₇H₈N₂OS) is a nitrile-substituted thiazole derivative. The compound features a thiazole ring substituted with a methoxy group at position 4, a methyl group at position 5, and an acetonitrile moiety at position 2.

Properties

CAS No.

2138201-11-1

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile

InChI

InChI=1S/C7H8N2OS/c1-5-7(10-2)9-6(11-5)3-4-8/h3H2,1-2H3

InChI Key

OSNCLCAVXTXEAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CC#N)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile typically involves the reaction of appropriate thiazole derivatives with acetonitrile. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea or thioamides in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as silica chloride or ammonium 12-molybdophosphate can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors. This compound may inhibit microbial growth by interfering with essential biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile with structurally related thiazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Thiazole Ring) Key Properties/Applications References
This compound C₇H₈N₂OS 168.21 g/mol 4-OCH₃, 5-CH₃ Potential protease inhibitor (hypothesized)
2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile C₆H₆N₂S 138.19 g/mol 4-CH₃ Intermediate in benzimidazole synthesis
2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile C₈H₁₀N₂S 166.24 g/mol 4-isopropyl No direct application data; used as a building block
2-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]acetonitrile C₁₅H₁₆N₂S 256.37 g/mol 4-(tert-butylphenyl) High molecular weight; potential for hydrophobic interactions
Pritelivir (N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide) C₁₈H₁₈N₄O₃S₂ 418.49 g/mol 4-CH₃, 5-SO₂NH₂ Antiviral (herpesvirus helicase-primase inhibitor)

Key Observations:

Substituent Effects on Bioactivity :

  • The methoxy group in the target compound may enhance solubility compared to purely alkyl-substituted analogs (e.g., 4-CH₃ in ). However, bulky groups like tert-butylphenyl () or sulfamoyl (as in Pritelivir ) are critical for target binding in antiviral applications.
  • Pritelivir’s sulfamoyl group confers strong hydrogen-bonding capacity, enabling interactions with viral enzymes, whereas the target compound’s nitrile group may favor covalent binding or metabolic stability .

Synthetic Utility :

  • Compounds like 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile () serve as intermediates in synthesizing benzimidazoles, suggesting the target compound could be adapted for similar pathways.

Physical Properties :

  • The melting point of thiazole derivatives correlates with substituent bulkiness. For example, tert-butylphenyl-substituted analogs () are solids, while simpler derivatives (e.g., 4-CH₃ in ) are liquids, indicating the target compound’s physical state may depend on its substituents.

Research Findings on Thiazole Derivatives

Antiviral Activity

  • Pritelivir () demonstrates potent inhibition of herpesvirus helicase-primase, with resistance mutations mapped to specific viral domains. This highlights the importance of sulfamoyl and pyridinyl groups in its structure.
  • Thiazolides like methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate () inhibit SARS-CoV-2 Main Protease, suggesting that electron-withdrawing groups (e.g., nitrile in the target compound) could enhance protease binding.

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